
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide, also known as TXM, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of xanthene derivatives, which have been widely studied for their biological activities.
Mecanismo De Acción
The mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to decrease oxidative stress and increase antioxidant enzyme activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been found to modulate various biochemical and physiological pathways in the body. It has been shown to reduce the levels of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to inhibit the expression of genes involved in inflammation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a relatively new compound, and more research is needed to fully understand its pharmacokinetics and toxicity.
Direcciones Futuras
There are several potential future directions for research on N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further studies are needed to investigate the mechanism of action of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in these conditions and to determine its efficacy and safety.
Another area of interest is the potential use of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide in cancer therapy. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been shown to exhibit antitumor activity in various cancer cell lines, and further studies are needed to determine its potential as a cancer treatment.
Overall, N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide is a promising compound with potential therapeutic applications in various fields of medicine. Further research is needed to fully understand its pharmacological properties and to determine its clinical efficacy and safety.
Métodos De Síntesis
The synthesis of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then treated with hydrazine hydrate to yield the final compound. This method has been optimized to obtain high yields and purity of N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide.
Aplicaciones Científicas De Investigación
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, antioxidant, and antitumor activities. N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide has also been shown to have a potential role in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c20-15(18-16-19-17-9-22-16)14-10-5-1-3-7-12(10)21-13-8-4-2-6-11(13)14/h1-9,14H,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTWDSDDQKPVQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NN=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3,4-thiadiazol-2-yl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[(2-Chloroanilino)methyl]furan-2-yl]methanol](/img/structure/B7595056.png)
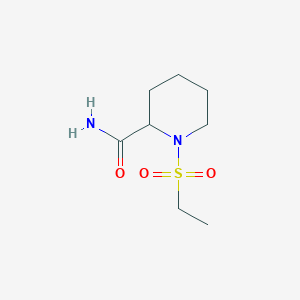
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
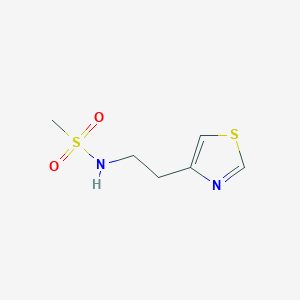
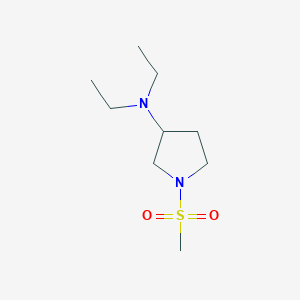
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
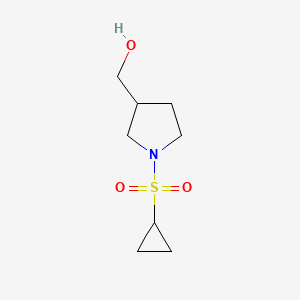
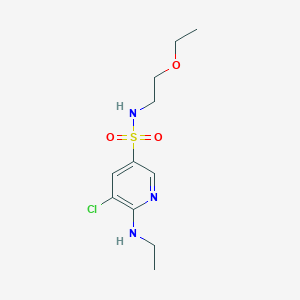

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)

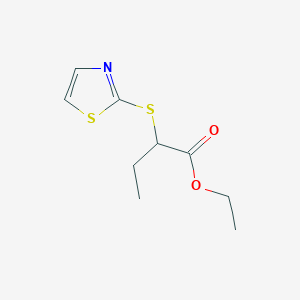
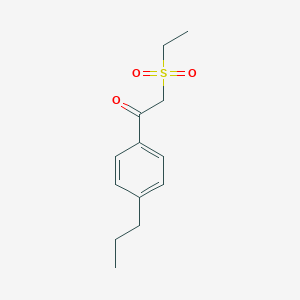
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)